2,3-Butanediol is a valuable chemical compound with a wide array of applications. It exists in three stereoisomeric forms: levo-, dextro-, and meso-2,3-butanediol. [] These isomers differ in the spatial arrangement of their atoms, leading to variations in their physical and chemical properties.
Primarily recognized as a bio-based platform chemical, 2,3-butanediol is produced through various microbial fermentation processes. [] It is considered a promising building block for synthesizing numerous chemicals, including polymers, liquid fuels, and pharmaceuticals. [] Its importance is underscored by the growing need for sustainable and renewable alternatives to petroleum-based products.
2,3-Butanediol can be derived from several sources including microbial fermentation of sugars and starches. Commonly used organisms for its production include Bacillus subtilis, Enterobacter cloacae, and Saccharomyces cerevisiae. These microorganisms convert carbohydrates into 2,3-butanediol through various metabolic pathways.
In terms of chemical classification, 2,3-butanediol is categorized under:
The synthesis of 2,3-butanediol can be achieved through several methods:
Recent advancements have focused on optimizing fermentation conditions to enhance yield and productivity. For example, a modified four-step pathway was developed that utilized cofactor recycling systems to improve efficiency . Additionally, fed-batch fermentation techniques have been employed to maintain substrate availability and maximize product concentration.
The molecular structure of 2,3-butanediol consists of four carbon atoms with two hydroxyl groups located on the second and third carbon atoms. The structural formula can be represented as:
2,3-Butanediol participates in various chemical reactions:
The reactivity of 2,3-butanediol is influenced by its hydroxyl groups which can participate in nucleophilic substitutions and condensation reactions under appropriate conditions.
The biosynthesis of 2,3-butanediol typically involves several enzymatic steps:
This pathway not only produces 2,3-butanediol but also regenerates NADH which is crucial for maintaining cellular redox balance during fermentation processes .
Relevant data from studies indicate that the compound exhibits favorable properties for use in various industrial applications due to its low toxicity and biodegradability .
In Enterobacteriaceae such as Klebsiella pneumoniae and Enterobacter cloacae, 2,3-butanediol (2,3-BD) biosynthesis initiates from pyruvate via a three-step pathway. Pyruvate is first condensed into α-acetolactate by α-acetolactate synthase (ALS, BudB), followed by decarboxylation to acetoin (3-hydroxybutanone) by α-acetolactate decarboxylase (ALDC, BudA). Acetoin is subsequently reduced to 2,3-BD by 2,3-butanediol dehydrogenase (BDH, BudC) [1] [4]. This pathway serves as an overflow mechanism under oxygen-limited conditions, diverting carbon from pyruvate when acetyl-CoA flux exceeds respiratory capacity. The stereochemistry of 2,3-BD depends on BDH specificity: K. pneumoniae primarily produces meso-2,3-BD due to its BudC activity, while engineered strains lacking budC shift toward (R,R)-isomer production via glycerol dehydrogenase (DhaD/GldA) [7].
Table 1: Key Enzymes in Pyruvate-Derived 2,3-BD Biosynthesis
Enzyme | Gene | Function | Cofactor Requirement |
---|---|---|---|
α-Acetolactate synthase | budB | Condenses pyruvate to α-acetolactate | TPP, Mg²⁺ |
α-Acetolactate decarboxylase | budA | Decarboxylates α-acetolactate to acetoin | None |
2,3-Butanediol dehydrogenase | budC | Reduces acetoin to 2,3-BD | NADH |
Glycerol dehydrogenase | dhaD/gldA | Produces (R,R)-2,3-BD in budC mutants | NADH |
Acetogenic bacteria like Clostridium autoethanogenum, C. ljungdahlii, and C. ragsdalei synthesize 2,3-BD from gaseous substrates (CO, CO₂/H₂) via the Wood-Ljungdahl pathway. This pathway fixes carbon monoxide or carbon dioxide into acetyl-CoA through eastern (methyl) and western (carbonyl) branches. Acetyl-CoA is then converted to pyruvate via pyruvate:ferredoxin oxidoreductase (PFOR), entering the canonical 2,3-BD pathway [2]. Genomic studies confirm homologs of budA, budB, and budC in these strains, enabling 2,3-BD production directly from syngas. This route achieves titers up to 25 g/L, with meso-2,3-BD as the dominant isomer due to broad-substrate BDH activity [2] [6].
Table 2: 2,3-BD Production in Acetogenic Clostridia from Syngas
Strain | Carbon Source | 2,3-BD Titer (g/L) | Optical Purity |
---|---|---|---|
Clostridium autoethanogenum | Steel mill gas (44% CO) | 5.2 | >90% meso |
Clostridium ljungdahlii | CO + H₂ | 18.5 | >90% meso |
Clostridium ragsdalei | CO + CO₂ | 25.0 | >90% meso |
In Enterobacter cloacae, 2,3-BD biosynthesis is functionally coupled with ethanol production to eliminate toxic acetate generated during glucose overflow metabolism. Glycolysis-derived pyruvate is decarboxylated to acetyl-CoA, which accumulates as acetate under aerobic conditions. Acetate is then reactivated to acetyl-CoA and reduced to ethanol by bifunctional AdhE. Crucially, 2,3-BD synthesis from glucose supplies 50% of the NADH required for this reduction. Disruption of budABC reduces ethanol production by 70% and blocks acetate consumption, confirming the coupling mechanism [4].
AdhE catalyzes the sequential reduction of acetyl-CoA to acetaldehyde and then ethanol, consuming 2 NADH per acetyl-CoA. In E. cloacae, adhE expression is induced early in growth (2 hours) under FNR (fumarate and nitrate reduction regulator) control, independent of the 2,3-BD pathway. The NADH supplied by 2,3-BD synthesis (via BudC oxidation) sustains AdhE activity, maintaining redox balance (NADH/NAD⁺ ratio ≈ 0.25). Perturbing NADH pools (e.g., expressing NADH oxidase) reduces ethanol yield by 40%, validating the redox-coupling model [4].
1.3.1. budABC Operon Dynamics in Enterobacter cloacae
In E. cloacae, the budABC genes form an operon co-transcribed from a single promoter. Expression peaks during mid-log phase (4–6 hours) and is induced by acetate (up to 5-fold). This induction depends on the LysR-type regulator BudR, which binds acetate as a co-inducer. Deletion of budR eliminates budABC expression, causing acetate accumulation up to 12 g/L [4]. Oxygen also modulates the operon: microaerobic conditions (10% DO saturation) upregulate budABC 3-fold via the global regulator FNR, which senses oxygen limitation [1] [4].
LysR-type regulators (LTTRs) are master controllers of 2,3-BD clusters. In Bacillus subtilis, AlsR activates the alsSD operon (encoding ALS and ALDC) by binding conserved T-N₁₁-A motifs upstream of alsS. AlsR activity is enhanced by acetate and low pH [1]. Similarly, Enterobacteriaceae use BudR (AlsR homolog) to regulate budABC. BudR binds a 20-bp palindromic sequence in the budR-budA intergenic region, with acetate triggering conformational changes that strengthen DNA affinity. Carbon catabolite repression (CCR) also modulates 2,3-BD genes: in B. subtilis, CcpA represses alsSD by 60% in glucose-rich conditions [1] [4].
Table 3: Transcriptional Regulators of 2,3-BD Biosynthetic Genes
Regulator | Type | Target Genes | Inducer | Effect on 2,3-BD Pathway |
---|---|---|---|---|
BudR/AlsR | LysR-type | budABC, alsSD | Acetate, low pH | Activation (up to 5-fold) |
FNR | Crp-Fnr family | budABC | Oxygen limitation | Activation (3-fold) |
CcpA | LacI family | alsSD | Glucose | Repression (60%) |
AlsR | LysR-type | alsSD | Acetate | Activation (4-fold) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1